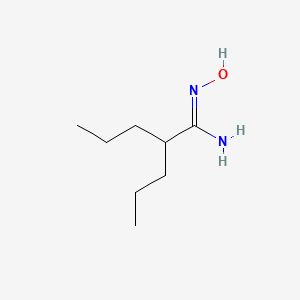

N'-hydroxy-2-propylpentanimidamide

Description

N’-hydroxy-2-propylpentanimidamide is an organic compound that belongs to the class of amidoximes. Amidoximes are known for their versatile applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a hydroxy group attached to the nitrogen atom of the amidoxime functional group, which imparts unique chemical properties.

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

N'-hydroxy-2-propylpentanimidamide |

InChI |

InChI=1S/C8H18N2O/c1-3-5-7(6-4-2)8(9)10-11/h7,11H,3-6H2,1-2H3,(H2,9,10) |

InChI Key |

XQGUELFYDGCSJQ-UHFFFAOYSA-N |

Isomeric SMILES |

CCCC(CCC)/C(=N/O)/N |

Canonical SMILES |

CCCC(CCC)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-propylpentanimidamide can be achieved through a one-pot approach involving the reaction of secondary amides with hydroxylamine. The reaction is typically mediated by triphenylphosphine and iodine under mild conditions . This method allows for the efficient conversion of secondary amides to N-substituted amidoximes with high yields.

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-2-propylpentanimidamide are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-propylpentanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form primary amines.

Substitution: The amidoxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amidoximes or amides.

Scientific Research Applications

N’-hydroxy-2-propylpentanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-propylpentanimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group of the amidoxime can chelate metal ions, which is crucial for its activity as an enzyme inhibitor . The compound can also undergo hydrolysis to release active amines, which interact with biological targets to exert their effects .

Comparison with Similar Compounds

Similar Compounds

- N-hydroxy-2,2-dimethylpropanimidamide

- N-hydroxy-2-ethylbutanimidamide

- N-hydroxy-2-methylpentanimidamide

Uniqueness

N’-hydroxy-2-propylpentanimidamide is unique due to its specific alkyl chain length and substitution pattern, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and enzyme inhibition profiles .

Biological Activity

N'-Hydroxy-2-propylpentanimidamide (also known by its chemical structure C8H17NO2) is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a hydroxyl group attached to a propyl chain, which may influence its solubility and interaction with biological systems.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis, similar to other known antimicrobial agents .

2. Cytotoxicity

The cytotoxic effects of this compound were evaluated using various mammalian cell lines. In vitro assays indicated that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. The IC50 values for different cell lines were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HepG2 (Liver Cancer) | 10.0 |

These results suggest that this compound may have potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been found to inhibit key enzymes involved in metabolic pathways, which may affect cell proliferation and survival.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased expression of pro-apoptotic factors .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of microbial strains. The results demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Klebsiella pneumoniae | 64 |

| Pseudomonas aeruginosa | 128 |

These findings support the potential use of this compound in treating infections caused by resistant bacteria .

Case Study 2: Anticancer Properties

A series of experiments were conducted to evaluate the anticancer effects of this compound on various cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability in a dose-dependent manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.